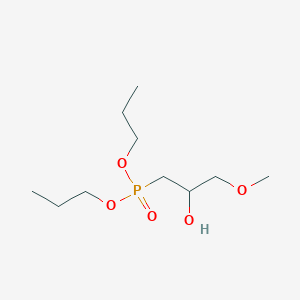
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-hydroxy-3-methoxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-hydroxy-3-methoxypropyl)phosphonate typically involves the reaction of phosphonic acid derivatives with appropriate alcohols. One common method is the transesterification of dialkyl phosphonates with bromotrimethylsilane, followed by methanolysis . This method ensures the formation of the desired phosphonate ester with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale transesterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve alkyl halides or other electrophiles under basic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonate esters.
Scientific Research Applications
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s structural similarity to natural phosphates makes it useful in studying enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism by which dipropyl (2-hydroxy-3-methoxypropyl)phosphonate exerts its effects involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to bind to enzyme active sites and interfere with enzymatic reactions. This property is particularly useful in the design of enzyme inhibitors and prodrugs .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl methylphosphonate: A related compound used as a chemical by-product in the production of sarin gas.
Phosphonic acid derivatives: Compounds with similar structural features and applications in various fields.
Uniqueness
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
89965-00-4 |
|---|---|
Molecular Formula |
C10H23O5P |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
1-dipropoxyphosphoryl-3-methoxypropan-2-ol |
InChI |
InChI=1S/C10H23O5P/c1-4-6-14-16(12,15-7-5-2)9-10(11)8-13-3/h10-11H,4-9H2,1-3H3 |
InChI Key |
UVMXLOUFNPKWGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC(COC)O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















